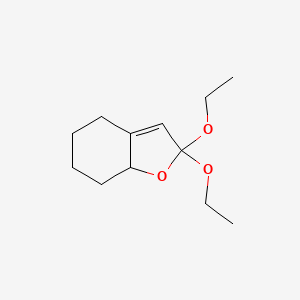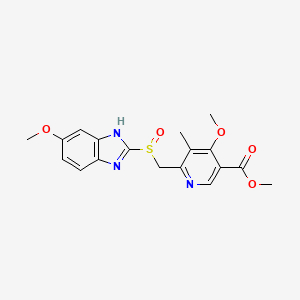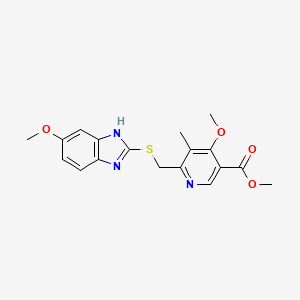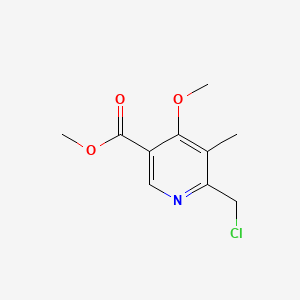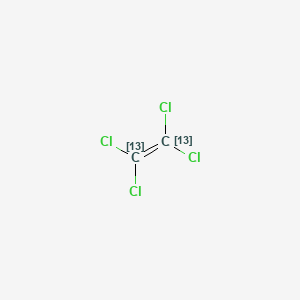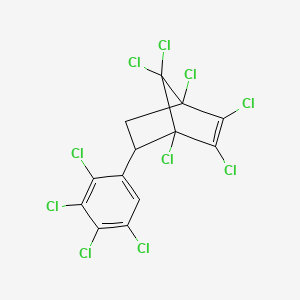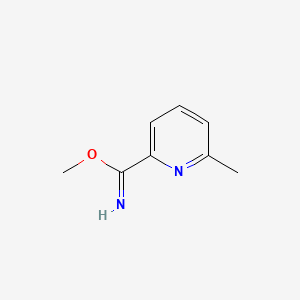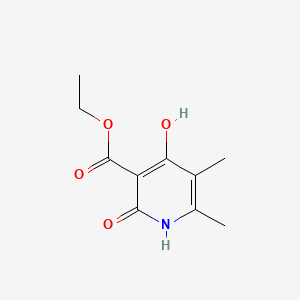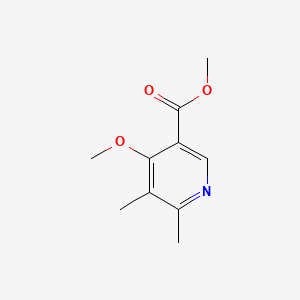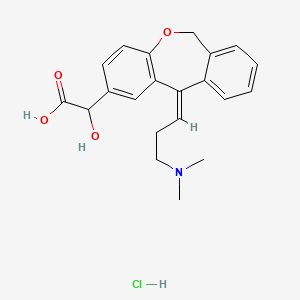
Clorhidrato de Alfa-Hidroxi Olopatadina
Descripción general
Descripción
Alpha-Hydroxy Olopatadine Hydrochloride: is a derivative of Olopatadine Hydrochloride, which is a second-generation antihistamine used primarily for the treatment of allergic disorders such as ocular itching associated with allergic conjunctivitis . The compound is known for its stability under various sterilization methods and is often used in ophthalmic solutions .
Aplicaciones Científicas De Investigación
Alpha-Hydroxy Olopatadine Hydrochloride has several scientific research applications:
Chemistry: Used in the study of degradation profiles and stability under different conditions.
Biology: Investigated for its effects on histamine release and mast cell stabilization.
Medicine: Primarily used in ophthalmic solutions for the treatment of allergic conjunctivitis.
Industry: Employed in the formulation of stable ophthalmic solutions.
Mecanismo De Acción
- Histamine H1 Receptors : α-Hydroxy Olopatadine Hydrochloride selectively antagonizes histamine H1 receptors. These receptors play a crucial role in allergic responses, and their blockade reduces the effects of histamine, a primary inflammatory mediator .
- Protein S100-A1 and S100-A2 : It also acts as an antagonist for these proteins, although their specific roles in the context of α-Hydroxy Olopatadine Hydrochloride are not fully elucidated .
- By inhibiting histamine release from mast cells, α-Hydroxy Olopatadine Hydrochloride attenuates allergic reactions. It also stabilizes rodent basophils and human conjunctival mast cells, preventing histamine release .
- The unique receptor binding pocket of α-Hydroxy Olopatadine Hydrochloride contributes to its high selectivity for histamine H1 receptors .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
Alpha-Hydroxy Olopatadine Hydrochloride is a selective histamine H1 antagonist and mast cell stabilizer . It works by attenuating inflammatory and allergic reactions . It is a structural analog of doxepin, which has minimal anti-allergic activity . Alpha-Hydroxy Olopatadine Hydrochloride works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .
Cellular Effects
Alpha-Hydroxy Olopatadine Hydrochloride has been shown to have protective effects against lipopolysaccharide (LPS)-induced acute lung injury . It attenuates LPS-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .
Molecular Mechanism
Alpha-Hydroxy Olopatadine Hydrochloride acts as an antagonist at the histamine H1 receptors with high selectivity . It inhibits the immunologically-stimulated release of histamine . It has been found as a potential NF-κB inhibitor based on in silico studies .
Temporal Effects in Laboratory Settings
Alpha-Hydroxy Olopatadine Hydrochloride remains stable with time and applied sterilization method . Heat sterilization yields a higher content of olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Dosage Effects in Animal Models
In animal models, the effects produced by Alpha-Hydroxy Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard . It resulted in protection and reduced mortality in LPS-induced acute lung injury .
Metabolic Pathways
Alpha-Hydroxy Olopatadine Hydrochloride undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least 6 circulating metabolites in human plasma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Alpha-Hydroxy Olopatadine Hydrochloride involves several steps, starting from advanced intermediates. One common method includes the reaction of N-dimethylamino chloropropane hydrochloride with potassium bromide, followed by the addition of hexamethyl phosphoramide and dimethyl sulfoxide. The mixture is heated under reflux conditions, and then Isoxepac is added to the solution. The reaction is carried out at room temperature and then controlled at 20°C .
Industrial Production Methods: Industrial production methods for Alpha-Hydroxy Olopatadine Hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with HPLC purity often exceeding 99% .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Hydroxy Olopatadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound shows strong degradation under oxidative conditions.
Reduction: Limited information is available on reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and potassium bromide are often used.
Major Products Formed: The major products formed from these reactions include various degradation products, with Olopatadine related compound B being a significant degradation product under oxidative conditions .
Comparación Con Compuestos Similares
Olopatadine Hydrochloride: The parent compound, used for similar applications but with different stability profiles.
Doxepin: A structural analog with minimal anti-allergic activity.
Mometasone Furoate: Often combined with Olopatadine for enhanced effects.
Uniqueness: Alpha-Hydroxy Olopatadine Hydrochloride is unique due to its stability under various sterilization methods and its specific action as a histamine H1 antagonist and mast cell stabilizer .
Propiedades
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25;/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25);1H/b17-8-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGXVLFDZCQQA-LIUCOPNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857809 | |
| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331668-21-3 | |
| Record name | {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}(hydroxy)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)

